molecular formula C11H16ClNO2 B1520902 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride CAS No. 1172895-93-0

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Cat. No.: B1520902
CAS No.: 1172895-93-0
M. Wt: 229.7 g/mol
InChI Key: SMNYUVMGRSWIJY-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C11H15NO2•HCl and a molecular weight of 229.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H . This indicates the presence of a chloride ion (Cl-) along with the organic molecule.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound has a molecular weight of 229.71 .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the efficacy of Schiff bases, which share a structural similarity with 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride, in inhibiting corrosion of metals in acidic environments. Specifically, compounds derived from L-Tryptophan, showcasing the potential for similar compounds to protect stainless steel against corrosion in 1 M hydrochloric acid (HCl) solution. These inhibitors were found to significantly reduce corrosion, with their effectiveness confirmed through various electrochemical techniques and surface studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) (Vikneshvaran & Velmathi, 2017). Similarly, cysteine-based Schiff's bases were synthesized and evaluated for their corrosion inhibition properties on mild steel in 1 M HCl solution, revealing high inhibition efficiencies, further underscoring the potential of such compounds in corrosion protection (Gupta et al., 2016).

Antimicrobial Activity

Another area of application for compounds structurally related to this compound is in antimicrobial activity. Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties were synthesized and exhibited good antimicrobial activity against a range of bacterial and fungal species. This suggests potential applications of this compound derivatives as antimicrobial agents (Mickevičienė et al., 2015).

Analytical Chemistry

In the realm of analytical chemistry, derivatives of delta-aminolevulinic acid, structurally similar to this compound, have been developed for highly sensitive and specific assays. These derivatives facilitate the detection of substances in biological fluids, showcasing the utility of similar compounds in analytical methodologies (Gorchein, 1984).

Environmental Science

Compounds related to this compound have been studied for their occurrence, fate, and behavior in aquatic environments, particularly focusing on their biodegradability and potential as environmental contaminants. This research highlights the importance of understanding the environmental impact of chemical compounds and their degradation products (Haman et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

3-[(3-methylphenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNYUVMGRSWIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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